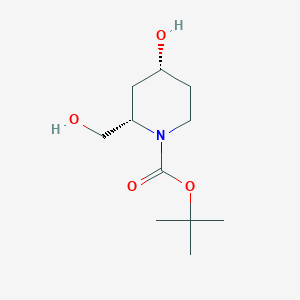![molecular formula C28H34N2O6 B6152543 2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid CAS No. 2386750-81-6](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is also known as "({N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl}amino)methyl acetate" . It is a complex organic compound that contains several functional groups, including a tert-butoxy carbonyl group, a fluorenylmethyloxycarbonyl (Fmoc) group, and an amino acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a tert-butoxy carbonyl group, a fluorenylmethyloxycarbonyl (Fmoc) group, and an amino acetic acid group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 411.5 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the fluorenylmethoxycarbonyl (Fmoc) protected piperidine. The resulting intermediate is then deprotected and coupled with tert-butoxycarbonyl (Boc) protected glycine to obtain the final product.", "Starting Materials": [ "9H-fluorene-9-methanol", "2-bromoethyl tert-butyl carbonate", "piperidine", "N,N-diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "1-hydroxybenzotriazole (HOBt)", "tert-butoxycarbonyl (Boc) glycine", "dimethylformamide (DMF)", "dichloromethane (DCM)", "triethylamine (TEA)", "acetic anhydride", "trifluoroacetic acid (TFA)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "9H-fluorene-9-methanol is reacted with 2-bromoethyl tert-butyl carbonate in the presence of DIPEA to obtain the Fmoc-protected fluorenylmethoxycarbonyl-2-bromoethyl ether intermediate.", "The Fmoc-protected piperidine is coupled with the above intermediate in the presence of NHS and HOBt to obtain the Fmoc-protected intermediate.", "The Fmoc group is removed from the intermediate using TFA in DCM to obtain the deprotected intermediate.", "The deprotected intermediate is coupled with Boc-protected glycine in the presence of TEA and acetic anhydride to obtain the final product.", "The final product is purified using column chromatography with a mixture of diethyl ether and DCM as the eluent.", "The purified product is dried and characterized using NMR spectroscopy and mass spectrometry.", "The byproducts and impurities are removed by washing the product with NaHCO3, NaCl, and MgSO4." ] } | |
Número CAS |
2386750-81-6 |
Fórmula molecular |
C28H34N2O6 |
Peso molecular |
494.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



